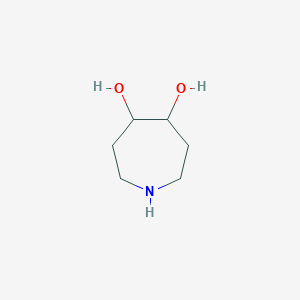
Diethyl 2-Amino-6-methoxybenzylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-Amino-6-methoxybenzylphosphonate is an organophosphorus compound with the molecular formula C12H20NO4P This compound is part of the broader class of phosphonates, which are characterized by the presence of a phosphorus atom bonded to an organic moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-Amino-6-methoxybenzylphosphonate typically involves the reaction of appropriate benzyl halides with diethyl phosphite in the presence of a base. One common method is the Arbuzov reaction, where diethyl phosphite reacts with a benzyl halide under mild conditions to form the desired phosphonate . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-Amino-6-methoxybenzylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diethyl 2-Amino-6-methoxybenzylphosphonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Mécanisme D'action
The mechanism of action of Diethyl 2-Amino-6-methoxybenzylphosphonate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways, leading to changes in cellular function and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 4-methoxybenzylphosphonate
- Diethyl carbamoylmethylphosphonate
- Dialkyl (2-oxopropyl)phosphonates
Uniqueness
Diethyl 2-Amino-6-methoxybenzylphosphonate is unique due to the presence of both amino and methoxy functional groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H20NO4P |
|---|---|
Poids moléculaire |
273.26 g/mol |
Nom IUPAC |
2-(diethoxyphosphorylmethyl)-3-methoxyaniline |
InChI |
InChI=1S/C12H20NO4P/c1-4-16-18(14,17-5-2)9-10-11(13)7-6-8-12(10)15-3/h6-8H,4-5,9,13H2,1-3H3 |
Clé InChI |
LXWIDOUZVFKXHM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=C(C=CC=C1OC)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine](/img/structure/B13689558.png)


![2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13689573.png)


![6'-Bromo-8'-fluoro-spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13689598.png)



![2-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13689627.png)
